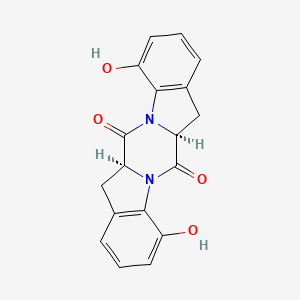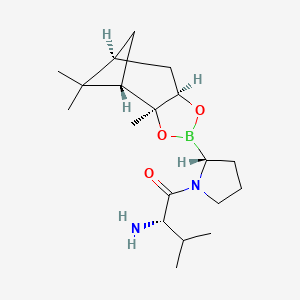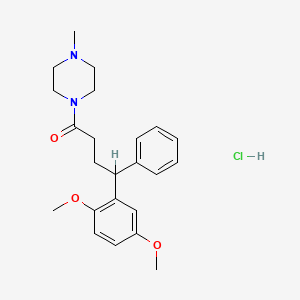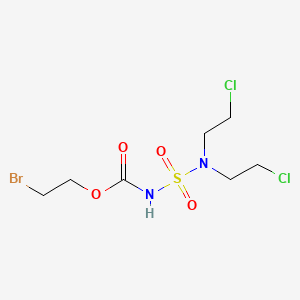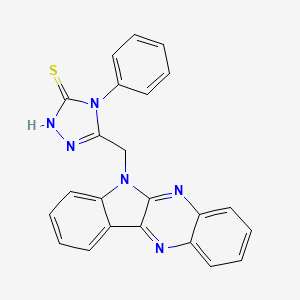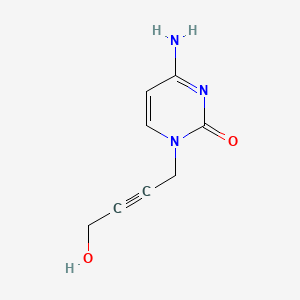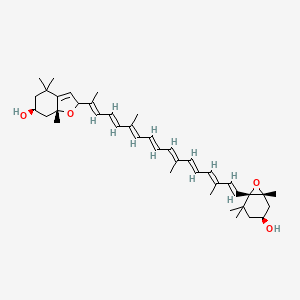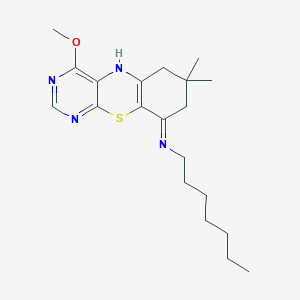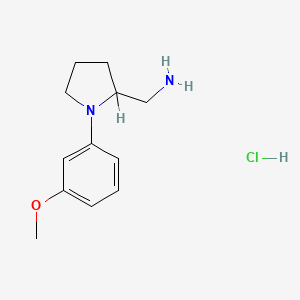
(+-)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride is a chemical compound that belongs to the class of phenylpyrrolidines It is characterized by the presence of a methoxy group attached to the phenyl ring and a pyrrolidine ring attached to the methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine or an amino alcohol.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.
Formation of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction involving a suitable aldehyde or ketone and an amine.
Industrial Production Methods
Industrial production of (±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the methanamine group, converting it to a primary amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on the cell surface, leading to activation or inhibition of signaling pathways.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways, leading to altered cellular processes.
Modulation of Ion Channels: Interaction with ion channels, leading to changes in ion flux and cellular excitability.
Comparison with Similar Compounds
(±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride can be compared with other similar compounds such as:
1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine: Lacks the hydrochloride group, which may affect its solubility and reactivity.
1-(3-Methoxyphenyl)-2-pyrrolidinemethanol: Contains a hydroxyl group instead of the methanamine group, leading to different chemical and biological properties.
1-(3-Methoxyphenyl)-2-pyrrolidinemethanone:
The uniqueness of (±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
142469-62-3 |
|---|---|
Molecular Formula |
C12H19ClN2O |
Molecular Weight |
242.74 g/mol |
IUPAC Name |
[1-(3-methoxyphenyl)pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-15-12-6-2-4-10(8-12)14-7-3-5-11(14)9-13;/h2,4,6,8,11H,3,5,7,9,13H2,1H3;1H |
InChI Key |
ACZQVZOXVXKBHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCCC2CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)
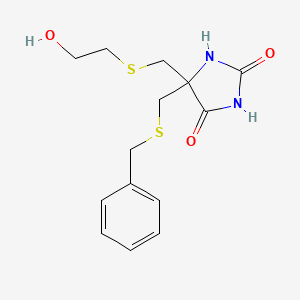
![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)
